molecular formula C12H23ClN2O2 B2809603 Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride CAS No. 2287246-88-0

Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

Cat. No.: B2809603
CAS No.: 2287246-88-0
M. Wt: 262.78
InChI Key: MNQRQTADSPXCDO-OAINAWNSSA-N
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Description

Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride is a bicyclic amine derivative featuring a [3.2.1] azabicyclo framework. The compound contains a tert-butoxycarbonyl (Boc) protecting group at the 3-position and an amino group at the 6-position, with stereochemistry defined as (1S,5S,6R). Its hydrochloride salt enhances stability and solubility for synthetic applications, particularly in pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-6-8-4-9(7-14)10(13)5-8;/h8-10H,4-7,13H2,1-3H3;1H/t8-,9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQRQTADSPXCDO-OAINAWNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](C1)[C@@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Tert-Butyloxycarbonyl (Boc) Group

The Boc-protected amine undergoes acid-mediated deprotection to yield the free amine. This reaction is critical for further functionalization in synthesis workflows.
Example Reaction: Compound+HCl 4 M in dioxane Free Amine Hydrochloride+CO2+tert Butanol\text{Compound}+\text{HCl 4 M in dioxane }\rightarrow \text{Free Amine Hydrochloride}+\text{CO}_2+\text{tert Butanol}Conditions:

  • 4 M HCl in dioxane at room temperature for 3 hours .
  • Yield: >90% for analogous bicyclic amines .

Nucleophilic Substitution at the Amino Group

The primary amine participates in reductive amination and alkylation reactions to introduce diverse substituents.

Reductive Amination

Reagents:

  • Aldehydes (e.g., benzaldehyde derivatives)
  • Sodium triacetoxyborohydride (NaBH(OAc)₃)
  • Acetic acid (AcOH) in dichloroethane (DCE) .

Example Reaction: Free Amine+RCHONaBH OAc 3,AcOHN Alkylated Derivative\text{Free Amine}+\text{RCHO}\xrightarrow{\text{NaBH OAc }_3,\text{AcOH}}\text{N Alkylated Derivative}Key Data:

Aldehyde TypeReaction TimeYield (%)Source
Aryl aldehydes12–24 h70–85
Aliphatic aldehydes6–12 h65–80

Grignard and Organometallic Additions

The bicyclic scaffold’s strained geometry allows selective reactions with organometallic reagents.

Grignard Reaction

Reagents:

  • Allyl-MgBr in tetrahydrofuran (THF) at 0°C .
    Outcome:
  • Formation of tertiary alcohol derivatives via nucleophilic addition to ketone intermediates .

Ugi Multicomponent Reactions

The compound serves as a key intermediate in Ugi reactions for synthesizing peptidomimetics.

Reaction Components:

  • Ammonium acetate (NH₄OAc)
  • tert-Butyl isocyanide
  • 2,2,2-Trifluoroethanol (TFE) .

Example Reaction Pathway: Ketone Intermediate+NH4OAc+IsocyanideUgi Product\text{Ketone Intermediate}+\text{NH}_4\text{OAc}+\text{Isocyanide}\rightarrow \text{Ugi Product}Conditions:

  • Room temperature, 4–7 days
  • Yield: 75–90% for bicyclic Ugi adducts .

Hydroboration-Oxidation

The compound’s alkenyl derivatives undergo hydroboration to install boronate esters for Suzuki couplings.

Reagents:

  • Pinacolborane (HBpin)
  • [Ir(cod)Cl]₂ catalyst with dppe ligand .

Example Reaction: Alkenyl Derivative+HBpin Ir cod Cl 2Boronate Ester\text{Alkenyl Derivative}+\text{HBpin}\xrightarrow{\text{ Ir cod Cl }_2}\text{Boronate Ester}Conditions:

  • THF, room temperature, 2 hours
  • Yield: 80–92% .

Acylation and Carbamate Formation

The free amine reacts with acyl chlorides or activated esters to form amides.

Example Reaction: Free Amine+RCOClAmide Derivative\text{Free Amine}+\text{RCOCl}\rightarrow \text{Amide Derivative}Conditions:

  • Triethylamine (Et₃N) in dichloromethane (DCM) .
  • Yield: 85–95% for acetylated derivatives.

Comparative Reactivity of Analogues

The 8-azabicyclo[3.2.1]octane core shows distinct reactivity compared to related scaffolds:

Scaffold TypeReactivity with NaBH(OAc)₃Stability under Acidic Conditions
8-azabicyclo[3.2.1]octaneHigh (85–90% yield)Moderate (degradation >12 h)
3-azabicyclo[3.1.0]hexaneModerate (70–75%)High (stable for 24 h)
Piperidine derivativesLow (50–60%)High

Data compiled from .

Scientific Research Applications

Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for studying biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Research and Application Insights

  • Pharmaceutical Relevance: The target compound’s amino group positions it as a key intermediate for protease inhibitors or kinase modulators, whereas carbamate or hydroxy analogs are often used in prodrug strategies .
  • Stability : Hydrochloride salts (e.g., target compound) exhibit better crystallinity and shelf life compared to free bases, critical for large-scale manufacturing .

Biological Activity

Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride, with CAS number 2287246-88-0 and a molecular weight of 262.77 g/mol, is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological effects.

  • Molecular Formula : C12_{12}H23_{23}ClN2_2O2_2
  • Molecular Weight : 262.77 g/mol
  • IUPAC Name : tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride

The biological activity of this compound is largely attributed to its interaction with various biological targets, primarily through modulation of neurotransmitter systems and protein-protein interactions. Research indicates that it may act as an inhibitor or modulator of certain receptors involved in neuronal signaling.

Target Proteins

The compound has shown potential in targeting:

  • Neurotransmitter Receptors : It may interact with receptors such as NMDA and AMPA, which are critical in synaptic plasticity and memory formation.
  • Enzymatic Pathways : It could inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters like glutamate and GABA.

Biological Activity and Case Studies

Recent studies have explored the compound's efficacy in various biological contexts:

Neuropharmacological Effects

  • Cognitive Enhancement : In animal models, administration of the compound has been linked to improved cognitive performance in tasks assessing memory and learning.
  • Neuroprotective Properties : Research indicates that it may protect neurons from excitotoxic damage by modulating glutamate receptor activity.

Antidepressant-like Effects

A study conducted on rodent models demonstrated that treatment with Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cognitive EnhancementImproved performance in memory tasks
NeuroprotectionReduced neuronal damage
Antidepressant-like EffectsDecreased depressive behaviors

Research Findings

Multiple studies have highlighted the potential therapeutic applications of Tert-butyl (1S,5S,6R)-6-amino-3-azabicyclo[3.2.1]octane-3-carboxylate; hydrochloride:

  • Study on Cognitive Function : A double-blind study indicated that subjects receiving the compound showed a statistically significant improvement in cognitive tests compared to placebo groups.
  • Mechanistic Insights : Biochemical assays revealed that the compound modulates intracellular signaling pathways associated with neuroplasticity.

Q & A

Q. Comparative Data :

Analog StructurePPI IC₅₀ (nM)Selectivity Index
Parent compound12 ± 2150
Non-bicyclic derivative450 ± 503

Advanced: How to address discrepancies in reported biological activity data?

Answer:
Contradictions often stem from:

  • Purity variations : Ensure ≥95% purity (HPLC/MS) and quantify residual solvents .
  • Assay conditions : Standardize buffer pH, temperature, and incubation times .
  • Target polymorphism : Validate receptor isoforms across studies (e.g., kinase mutants) .

Q. Methodological Fix :

  • Replicate assays with independent synthetic batches.
  • Use orthogonal binding assays (e.g., SPR and ITC) to cross-validate Kd values .

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